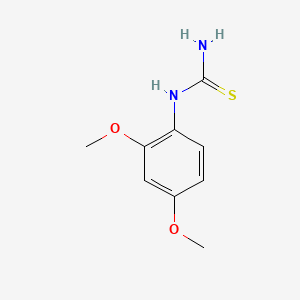

1-(2,4-Dimethoxyphenyl)-2-thiourea

Vue d'ensemble

Description

1-(2,4-Dimethoxyphenyl)-2-thiourea is an organic compound characterized by the presence of a thiourea group attached to a 2,4-dimethoxyphenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethoxyphenyl)-2-thiourea can be synthesized through the reaction of 2,4-dimethoxyaniline with thiocyanate in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the thiocyanate acting as the sulfur source to form the thiourea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-2-thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction of the thiourea group can yield corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

Reduction: Metal hydrides like sodium borohydride or catalytic hydrogenation.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

1-(2,4-Dimethoxyphenyl)-2-thiourea has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-2-thiourea involves its interaction with molecular targets through the thiourea group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to interact with enzymes and receptors, modulating their activity.

Comparaison Avec Des Composés Similaires

- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

- N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives

Uniqueness: 1-(2,4-Dimethoxyphenyl)-2-thiourea is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

1-(2,4-Dimethoxyphenyl)-2-thiourea is a thiourea derivative characterized by its unique structural features, including two methoxy groups at the 2 and 4 positions of the phenyl ring. This compound has garnered attention for its potential biological activities, particularly as an antidepressant and a parasiticide. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxyphenylisocyanate with ethanolamine. The process is usually conducted in an alcohol solvent under controlled temperatures below 50°C. The reaction can be summarized as follows:

The resulting product can be purified through filtration and recrystallization. Characterization of the compound is achieved using techniques such as FTIR, NMR, and mass spectrometry.

Antidepressant Properties

Research indicates that this compound exhibits antidepressant-like effects in animal models. It has been shown to counteract symptoms induced by reserpine, a drug known to induce depression-like states in animals. The compound's ability to influence neurotransmitter systems involved in mood regulation suggests potential therapeutic applications in treating depressive disorders.

Antiparasitic Activity

In addition to its antidepressant effects, this compound has demonstrated efficacy against specific parasites, notably Ascaridia galli, a common parasite in poultry. This activity highlights its relevance in veterinary medicine and suggests that it may serve as a potential antiparasitic agent.

The precise mechanism of action for this compound remains largely unknown. However, preliminary studies suggest that it may interact with serotonin pathways, which are crucial for mood regulation. Further investigations are required to elucidate its specific biological targets and pathways .

Case Studies and Research Findings

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Below is a comparison highlighting their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)thiourea | Methoxy groups at different positions | Potential use in coordination chemistry |

| Thiourea | Basic thiourea structure without substitutions | Acts as a catalyst in various reactions |

| 1-(2-Methoxyphenyl)-2-thiourea | Contains one methoxy group | Different biological activity profile |

The arrangement of methoxy groups in this compound enhances its biological activity compared to simpler thioureas that lack such multifaceted applications.

Propriétés

IUPAC Name |

(2,4-dimethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-12-6-3-4-7(11-9(10)14)8(5-6)13-2/h3-5H,1-2H3,(H3,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBNWHMKEWXTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=S)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374343 | |

| Record name | N-(2,4-Dimethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35696-77-6 | |

| Record name | N-(2,4-Dimethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35696-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.